![molecular formula C17H15N3O4 B2833090 (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenoxypropanoate](/img/structure/B2833090.png)
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenoxypropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenoxypropanoate is a useful research compound. Its molecular formula is C17H15N3O4 and its molecular weight is 325.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the optimal synthetic routes for (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenoxypropanoate?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and esterification. Key steps include:
- Step 1 : Coupling of the triazinone core with a phenoxypropanoate moiety using catalysts like triethylamine in tetrahydrofuran (THF) under reflux conditions.
- Step 2 : Purification via column chromatography with ethyl acetate/hexane gradients.
- Critical Parameters : Temperature control (±2°C) and anhydrous conditions to prevent hydrolysis of reactive intermediates .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR for structural elucidation of the triazinone and phenoxy groups (e.g., aromatic protons at δ 7.2–8.1 ppm).
- IR Spectroscopy : Confirmation of carbonyl (C=O) stretches near 1700 cm−1 and triazine ring vibrations (1550–1600 cm−1).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .
Q. What solvents and reaction conditions stabilize this compound during storage?
- Methodological Answer :
- Solvents : Use aprotic solvents (e.g., dimethyl sulfoxide or dichloromethane) to minimize ester hydrolysis.
- Storage : –20°C under inert atmosphere (argon) to prevent oxidation of the triazinone ring.
- Stability Testing : Accelerated degradation studies under varying pH (2–12) and temperature (25–60°C) to identify optimal storage protocols .
Advanced Research Questions
Q. How do conflicting reports on the compound’s bioactivity (e.g., antimicrobial vs. anti-inflammatory) inform experimental redesign?
- Methodological Answer :
- Comparative Assays : Perform dose-response curves across multiple cell lines (e.g., RAW 264.7 for inflammation, Staphylococcus aureus for antimicrobial activity).
- Structural Analog Analysis : Compare with triazinone derivatives (e.g., thiazolidinone-containing analogs) to isolate functional group contributions .
- Mechanistic Studies : Use molecular docking to evaluate binding affinity variations toward cyclooxygenase-2 (COX-2) vs. bacterial enzyme targets .
Q. What experimental designs are robust for assessing environmental fate and ecotoxicology?
- Methodological Answer :
- Partitioning Studies : Measure log Kow (octanol-water) to predict bioaccumulation potential.
- Degradation Pathways : Use LC-MS/MS to identify photolysis (UV irradiation) and hydrolysis (pH 7–9) byproducts.
- Trophic Transfer Models : Expose Daphnia magna and zebrafish embryos to sublethal doses, monitoring biomarker responses (e.g., CYP450 activity) .
Q. How can crystallographic data resolve ambiguities in the compound’s reactive sites?
- Methodological Answer :
- X-Ray Diffraction : Solve crystal structures to determine bond lengths (e.g., C–O bonds: 1.34–1.45 Å) and dihedral angles influencing steric hindrance.
- Electron Density Maps : Identify electron-deficient regions (e.g., triazinone ring) prone to nucleophilic attack.
- Comparative Analysis : Overlay with similar benzo-triazinone derivatives to map reactive vs. inert regions .
Q. What strategies optimize yield in multi-step syntheses while minimizing side reactions?
- Methodological Answer :
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)2) for coupling efficiency.
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry dynamically.
- Design of Experiments (DoE) : Apply factorial design to optimize temperature, solvent polarity, and reaction time .
Q. How can theoretical frameworks guide mechanistic studies of its biological interactions?
- Methodological Answer :
- Molecular Dynamics Simulations : Model interactions with lipid bilayers to predict membrane permeability.
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify redox-sensitive sites.
- Pharmacophore Modeling : Align with known inhibitors of tyrosine kinases or COX enzymes to hypothesize binding modes .
Q. Data Contradiction and Validation
Q. How to reconcile discrepancies in reported half-lives across biological and environmental matrices?
- Methodological Answer :
- Matrix-Specific Studies : Compare degradation rates in serum (37°C, pH 7.4) vs. soil (25°C, variable microbial activity).
- Isotope Labeling : Use 14C-labeled compound to track decomposition pathways via scintillation counting.
- Meta-Analysis : Apply weighted regression to published half-life data, controlling for pH, temperature, and matrix composition .
Q. What validation protocols ensure reproducibility in bioactivity assays?
- Methodological Answer :
- Inter-Lab Validation : Distribute standardized compound batches to multiple labs for parallel testing (e.g., IC50 determination).
- Positive/Negative Controls : Include reference compounds (e.g., diclofenac for anti-inflammatory assays) and solvent-only blanks.
- Statistical Power Analysis : Predefine sample sizes (n ≥ 6) to achieve 80% power at α = 0.05 .
Q. Tables for Key Comparisons
Table 1 : Stability of Related Triazinone Derivatives Under Oxidative Conditions
Compound | Oxidizing Agent | Degradation Half-Life (h) | Major Byproduct | Reference |
---|---|---|---|---|
Target Compound | H2O2 | 48 ± 3 | Triazinone diol | |
Methyl triazinone analog | KMnO4 | 12 ± 1 | Carboxylic acid |
Table 2 : Biological Activity Comparison with Structural Analogs
Compound | IC50 (COX-2 Inhibition, μM) | MIC (S. aureus, μg/mL) |
---|---|---|
Target Compound | 0.45 ± 0.07 | 32 ± 4 |
Thiazolidinone derivative | 1.20 ± 0.15 | 64 ± 8 |
属性
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-phenoxypropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-12(24-13-7-3-2-4-8-13)17(22)23-11-20-16(21)14-9-5-6-10-15(14)18-19-20/h2-10,12H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYSSTVZYVHMHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCN1C(=O)C2=CC=CC=C2N=N1)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。